Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Overview
Description
Triethylsulfonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C8H15F6NO4S3 and a molecular weight of 399.39 g/mol . It is a room-temperature ionic liquid (RTIL) known for its unique properties, including high thermal stability and low volatility . This compound is used in various scientific and industrial applications, particularly in electrochemistry and as an electrolyte in supercapacitors .
Mechanism of Action
Target of Action
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide, also known as BQ6SR432FE, is primarily used in electrochemistry . Its primary targets are electrochemical systems, particularly those involved in energy storage and conversion .
Mode of Action
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide acts as an electrolyte in electrochemical double-layer supercapacitors . It interacts with its targets by facilitating the movement of ions, which is crucial for the function of these devices .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in electrochemical applications . Its role in facilitating ion movement is critical for the function of electrochemical devices .
Pharmacokinetics
It is a room-temperature ionic liquid , which means it remains in a liquid state over a wide temperature range . This property impacts its availability in electrochemical systems .
Result of Action
The action of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide results in enhanced performance of electrochemical devices. For instance, it can improve the energy storage capacity of supercapacitors .
Action Environment
The action of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature . As a room-temperature ionic liquid, it maintains its liquid state and functionality over a wide temperature range , which contributes to the stability and efficacy of the electrochemical systems in which it is used .
Biochemical Analysis
Biochemical Properties
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its proton-conducting properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating proton transfer and enhancing reaction rates. The compound forms room temperature molten salts with bis(trifluoromethylsulfonyl)imide, which are crucial for maintaining the stability and efficiency of biochemical processes . These interactions are primarily electrostatic, involving the sulfonium cation and the trifluoromethanesulfonyl anion, which stabilize the transition states of enzymatic reactions .
Cellular Effects
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ionic nature allows it to modulate ion channels and transporters, affecting the intracellular ionic balance and signaling cascades . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Triethylsulfonium Bis(trifluoromethanesulfonyl)imide exerts its effects through binding interactions with biomolecules. The sulfonium cation can form electrostatic interactions with negatively charged residues on proteins and enzymes, leading to enzyme inhibition or activation . Furthermore, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes . These molecular interactions are critical for the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, altering the rates of biochemical reactions and affecting overall metabolic homeostasis . These interactions are essential for the compound’s role in regulating cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . The compound’s ionic nature allows it to be efficiently transported across cell membranes, where it can accumulate in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical and cellular effects.
Subcellular Localization
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is essential for the compound’s role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsulfonium bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of triethylsulfonium iodide with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethylsulfonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium bis(trifluoromethanesulfonyl)imide, organic solvents, and various nucleophiles . The reactions typically occur at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonium compounds .
Scientific Research Applications
Triethylsulfonium bis(trifluoromethylsulfonyl)imide has several scientific research applications, including:
Electrochemistry: It is used as an electrolyte in electrochemical double-layer supercapacitors due to its high ionic conductivity and stability.
Fuel Cells: The compound is used in the development of fuel cell electrolytes, particularly in proton-conducting applications.
Material Science: It is employed in the synthesis of advanced materials, including ionic liquids and polymers.
Corrosion Inhibition: The compound is used as a corrosion inhibitor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide
Uniqueness
Triethylsulfonium bis(trifluoromethylsulfonyl)imide is unique due to its high thermal stability, low volatility, and excellent ionic conductivity . These properties make it particularly suitable for applications in high-performance electrochemical devices and advanced material synthesis .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSRKENWXTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6NO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047888 | |
Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321746-49-0 | |
Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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